4-chloro-N-prop-2-ynylaniline
Description
Significance of Propargylamines as Versatile Synthetic Intermediates and Modular Building Blocks in Organic Synthesis
Propargylamines, the broader family to which N-propargylanilines belong, are recognized as highly versatile building blocks in organic synthesis. phytojournal.comacs.org Their importance stems from the reactive nature of the carbon-carbon triple bond, which can readily participate in a wide array of chemical reactions. This reactivity allows for the construction of diverse and complex molecular scaffolds. researchgate.net
Propargylamines are crucial precursors for synthesizing a vast range of nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules and natural products. researchgate.netnih.gov Examples of heterocycles synthesized from propargylamine (B41283) intermediates include:
Pyrroles researchgate.netnih.gov
Quinolines researchgate.netnih.govnih.gov
Oxazolidinones researchgate.net
Phenanthrolines researchgate.netnih.gov
Indolizines researchgate.net
Pyrrolidines researchgate.net
Thiazoles and Oxazoles kcl.ac.uk
The utility of propargylamines extends to their role as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other physiologically active substances. phytojournal.comresearchgate.netnih.gov Their structural motif is present in several commercially available drugs. nih.gov The development of efficient synthetic routes to propargylamines, such as the multicomponent A³ (aldehyde-amine-alkyne) coupling reaction, has further enhanced their accessibility and application in synthetic chemistry. phytojournal.comresearchgate.net This reaction is a prime example of an atom-economical process that constructs propargylamines in a single step from readily available starting materials. phytojournal.com
Contextualization of N-Propargylanilines within Advanced Synthetic Methodologies
N-propargylanilines are frequently employed in a variety of advanced synthetic methodologies that leverage the unique reactivity of the propargyl group. These methods often involve metal-catalyzed transformations that enable the construction of complex polycyclic systems with high efficiency and selectivity.
One of the most powerful applications of N-propargylanilines is in cyclization reactions to form substituted quinolines, a privileged scaffold in medicinal chemistry. nih.govkcl.ac.uk These transformations can be catalyzed by a range of metals, including gold, copper, tin, and indium, often proceeding through tandem or cascade sequences where multiple bonds are formed in a single operation. kcl.ac.ukrsc.org For instance, gold-catalyzed cyclization of N-propargylanilines can lead to the formation of indoles, which can then undergo further intramolecular reactions if other reactive groups are present. acs.org Similarly, copper catalysts have been used for the intramolecular hydroarylation of N-propargylanilines to produce tetrahydroquinolines. rsc.org
Recent advancements include the development of electrooxidative tandem cyclizations, which offer a green chemistry approach by avoiding the need for chemical oxidants. rsc.org In one such method, N-propargylanilines react with sulfinic acids under electrochemical conditions to yield 3-arylsulfonylquinoline derivatives. rsc.org Other innovative strategies involve microwave-assisted synthesis to accelerate reactions, such as in the acid-catalyzed three-component cationic imino Diels-Alder reaction to form N-propargyl tetrahydroquinolines. mdpi.com These methodologies highlight the role of N-propargylanilines as key substrates for developing novel synthetic pathways to valuable heterocyclic compounds. wixsite.com
Elucidating the Academic Research Trajectory of 4-Chloro-N-prop-2-ynylaniline within N-Propargylaniline Chemistry
This compound is a specific N-propargylaniline derivative that serves as a valuable intermediate in targeted synthetic applications. Its research trajectory is defined by its use as a precursor for more complex molecules, particularly those with potential biological activity.
The synthesis of this compound is typically achieved through the N-alkylation of 4-chloroaniline (B138754) with propargyl bromide, often in the presence of a base like potassium carbonate. lookchem.complos.orgnih.gov
Table 1: Synthesis of this compound
| Reactants | Reagents & Conditions | Yield | Reference |
| 4-Chloroaniline, Propargyl bromide | Potassium carbonate, N,N-dimethyl-formamide, 20°C, 5h | 85% | lookchem.com |
| 4-Chloroaniline, Propargyl bromide | Potassium carbonate, N,N-dimethyl-formamide, Toluene, 20°C, Inert atmosphere | 82% | lookchem.com |
| 4-Chloroaniline, Propargyl bromide | Aluminum oxide, Diethyl ether, 20°C, 96h | 100% | lookchem.com |
Once synthesized, this compound is utilized in subsequent reactions as a building block. Research has demonstrated its role in the synthesis of isoxazole (B147169) derivatives, which are investigated for their potential as fungicides. iucr.org In one study, this compound was a key starting material in a multi-step synthesis to prepare a dihydropyrrolo[3,4-c]isoxazole derivative. iucr.org
Another significant area of research involves its use in the synthesis of enzyme inhibitors. The propargylamine moiety is a known pharmacophore that can act as an inhibitor of enzymes like monoamine oxidase. tandfonline.com Specifically, N-propargylaniline structures are incorporated into molecules designed as thymidylate synthase (TS) inhibitors, which have applications in cancer therapy. In this context, a derivative, 3-chloro-N-((3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl)-4-(phenylsulfinyl)-N-(prop-2-ynyl)aniline, was synthesized and identified as a potent inhibitor of human TS, demonstrating the utility of the chloro-substituted N-propargylaniline scaffold in medicinal chemistry. acs.org
Table 2: Research Applications of this compound and its Derivatives
| Starting Material | Reaction Type | Product Class | Research Area | Reference |
| 4-chloro-N-(prop-2-ynyl)aniline | Multi-step synthesis including intramolecular nitrile oxide-alkyne cycloaddition | Dihydropyrrolo[3,4-c]isoxazole derivative | Agricultural Chemistry (Fungicides) | iucr.org |
| 3-Chloro-N-((3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl)-4-(phenylsulfinyl)-N-(prop-2-ynyl)aniline | Enzyme inhibition assay | Thymidylate Synthase Inhibitor | Medicinal Chemistry (Antitumor) | acs.org |
| 2-allyl-4-chloro-N-(prop-2-ynyl)aniline | Alkylation | N-(prop-2-ynyl)aniline derivative | Organic Synthesis | sorbonne-universite.fr |
The academic research on this compound illustrates its specific, yet important, role as a modular building block. Its trajectory is not one of broad, general use, but rather of targeted application in the synthesis of complex functional molecules where the chloro-substituent and the propargyl group are essential for the desired final structure and activity.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-prop-2-ynylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6,11H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXROHITHHNQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442667 | |
| Record name | 4-chloro-N-prop-2-ynylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22774-67-0 | |
| Record name | 4-Chloro-N-2-propyn-1-ylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22774-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-N-prop-2-ynylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro N Prop 2 Ynylaniline and Analogs
Direct Synthetic Routes to Substituted N-Propargylanilines
Direct methods for synthesizing N-propargylanilines are valued for their straightforward approach to forming the crucial nitrogen-alkyne bond.
Nucleophilic Substitution Reactions with Propargyl Halides
A fundamental and widely used method for the synthesis of N-propargylanilines is the direct N-alkylation of an aniline (B41778) derivative with a propargyl halide, such as propargyl bromide. This reaction is a classic example of nucleophilic substitution. In this process, the nitrogen atom of 4-chloroaniline (B138754) acts as a nucleophile, attacking the electrophilic carbon of the propargyl halide and displacing the halogen leaving group.
The reaction is typically carried out in the presence of a base, like potassium carbonate, and a polar aprotic solvent, such as N,N-dimethylformamide (DMF). orgsyn.org The base plays a crucial role in deprotonating the aniline, thereby increasing its nucleophilicity, or neutralizing the hydrohalic acid byproduct formed during the reaction. To favor the desired mono-alkylation product, an excess of the aniline reactant is often used. orgsyn.org This method is a foundational step in various multi-step syntheses involving propargylated aniline derivatives. researchgate.net
Multicomponent Coupling Reactions (MCRs) for Propargylamine (B41283) Scaffolds
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like propargylamines in a single step from three or more starting materials. phytojournal.com These one-pot procedures are central to green chemistry as they reduce waste, save energy, and often avoid complex purification steps. iranarze.irlibretexts.org
The A³ coupling reaction is a powerful method for synthesizing propargylamines by combining an aldehyde, an amine, and a terminal alkyne. phytojournal.comwikipedia.org The reaction is typically catalyzed by a transition metal, which activates the terminal alkyne's C-H bond. phytojournal.com The general mechanism involves the condensation of the aldehyde and amine to form an iminium ion intermediate in situ. libretexts.org Concurrently, the metal catalyst reacts with the alkyne to generate a metal acetylide. This acetylide then acts as a nucleophile, attacking the iminium ion to form the final propargylamine product. wikipedia.orglibretexts.org
A wide range of catalysts, particularly copper and gold salts, have been shown to be effective for this transformation. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The reaction's versatility allows for the use of various substituted components, including chloroaniline derivatives, to produce a diverse library of propargylamine compounds. organic-chemistry.orgorganic-chemistry.org While some catalytic systems have reported poor yields with primary aromatic amines like aniline, careful selection of the catalyst and reaction conditions enables successful coupling. nih.gov
| Aldehyde | Amine | Alkyne | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Piperidine | Phenylacetylene | Cu@MOF-5-C | 97 | iranarze.ir |
| 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | Au/MIL-53(Al) | 95 | researchgate.net |
| 4-Nitrobenzaldehyde | Aniline | Phenylacetylene | Cu(I)/Quinap | 85 | organic-chemistry.org |
| Benzaldehyde | Morpholine | Phenylacetylene | Au(III) Salen Complex | 94 | acs.org |
| 4-Methylbenzaldehyde | Morpholine | Phenylacetylene | MIL-101(Cr)-SB-Cu | 96 | nih.gov |
The KA² coupling is a variation of the A³ reaction where a ketone is used in place of an aldehyde. nih.gov This modification allows for the synthesis of propargylamines that contain a sterically hindered quaternary carbon atom adjacent to the nitrogen. While ketones are generally less reactive than aldehydes, this reaction can be effectively catalyzed, often by copper or gold compounds, under solvent-free conditions. nih.gov The KA² coupling is compatible with a range of substrates, including primary and secondary amines, various alkynes, and both cyclic and linear ketones. nih.gov
| Ketone | Amine | Alkyne | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cyclohexanone | Morpholine | Phenylacetylene | AuBr₃ | Neat, 60 °C | High | nih.gov |
| Cyclohexanone | Piperidine | Phenylacetylene | CuCl₂ | Neat, 110 °C | High | rsc.org |
| Acetone | Pyrrolidine | 1-Heptyne | CuI supported on Amberlyst A-21 | Solvent-free | Good | nih.gov |
An alternative multicomponent strategy for synthesizing propargylamines involves a copper-catalyzed reaction between an α,β-unsaturated ketone (like methyl vinyl ketone), a terminal alkyne, and a secondary amine. acs.orgnih.gov The proposed mechanism begins with a Michael addition of the amine to the unsaturated ketone. nih.gov This is followed by an unusual carbon-carbon bond cleavage of the resulting adduct, which generates an iminium ion intermediate. A copper acetylide, formed in situ from the alkyne and the copper catalyst, then adds to the iminium ion to yield the final propargylamine product. nih.gov This method is effective for producing di-, tri-, and tetrasubstituted propargylamines from a variety of aromatic and aliphatic alkynes and secondary amines. acs.orgnih.gov
Catalytic Systems in N-Propargylaniline Synthesis
The choice of catalyst is critical for the successful synthesis of N-propargylanilines, particularly in multicomponent reactions. A wide array of catalytic systems has been developed, with a significant focus on transition metals known for their ability to activate alkynes.
Copper-based catalysts are the most prevalent due to their low cost, versatility, and high efficiency. rsc.orgeurekaselect.com Catalysts such as copper(I) halides (CuI, CuBr, CuCl) and copper(II) salts are widely employed in both A³ and KA² coupling reactions. organic-chemistry.orgrsc.org To enhance sustainability and facilitate catalyst recovery, significant research has been directed towards developing heterogeneous copper catalysts. These include copper nanoparticles supported on various materials like metal-organic frameworks (MOFs), silica, magnetite, and titania. iranarze.irnih.govnih.govrsc.org
Gold-based catalysts have also emerged as powerful tools for propargylamine synthesis. mdpi.com Gold's high affinity for alkynes allows it to effectively catalyze A³ and KA² couplings, often under mild conditions and even in aqueous media. acs.orgrsc.orgresearchgate.net Systems ranging from simple gold salts (AuBr₃, HAuCl₄) to sophisticated gold(III) salen complexes and gold nanoparticles supported on materials like montmorillonite (B579905) have been successfully applied. acs.orgnih.govmdpi.comrsc.org
Other metal catalysts , including silver, zinc, and ruthenium, have also been utilized. iranarze.irwikipedia.org The development of reusable, heterogeneous catalysts is a key trend, aiming to create more economical and environmentally friendly synthetic protocols. nih.govtandfonline.comrsc.org For instance, magnetically recoverable nanocatalysts and catalysts immobilized on polymers or MOFs allow for easy separation from the reaction mixture and can be reused for multiple cycles without a significant loss of activity. nih.govtandfonline.comrsc.org
| Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| CuI, CuBr, CuCl | A³, KA² | Cost-effective, widely used homogeneous catalysts. | organic-chemistry.orgrsc.org |
| AuBr₃, HAuCl₄·3H₂O | A³, KA² | Highly active, promotes reaction under mild conditions. | nih.govmdpi.com |
| Cu@MOF-5-C | A³ Coupling | Heterogeneous, high surface area, reusable. | iranarze.ir |
| Au⁰ Nanoparticles on Montmorillonite | A³ Coupling | Heterogeneous, reusable, mild reaction conditions. | rsc.org |
| Ag-NHC-MOF | A³ Coupling | Heterogeneous, reusable silver N-heterocyclic carbene catalyst. | rsc.org |
| Cu–Ni Bimetallic Nanoparticles | A³ Coupling | Magnetically recoverable, reusable. | nih.gov |
| Gold(III) Salen Complex | A³ Coupling | Highly efficient, can be used in water. | acs.org |
Copper-Mediated and Copper-Catalyzed Processes
Copper catalysis is a prominent method for the synthesis of N-propargylanilines due to the low cost and high reactivity of copper catalysts. These reactions often proceed through a three-component coupling reaction, known as the A3 coupling (aldehyde, alkyne, and amine), or through the direct alkynylation of anilines with propargyl halides.
In the context of synthesizing 4-chloro-N-prop-2-ynylaniline and its analogs, copper catalysts facilitate the formation of the C-N bond between the aniline nitrogen and the propargyl group. Various copper salts, such as CuI, CuBr, and CuCl, as well as copper nanoparticles, have been effectively utilized. The A3 coupling reaction, a one-pot process, is particularly efficient and atom-economical. For instance, the reaction of an aniline, an aldehyde, and a terminal alkyne in the presence of a copper catalyst provides the corresponding propargylamine in good yields.
Solvent-free conditions and the use of heterogeneous catalysts are key aspects of green chemistry that have been successfully applied to copper-catalyzed propargylamine synthesis. For example, Cu(I)-modified zeolites have been used as efficient and recyclable catalysts in the solvent-free synthesis of propargylamines.
Table 1: Representative Examples of Copper-Catalyzed Synthesis of N-Propargylaniline Analogs
| Entry | Aniline Derivative | Alkyne/Propargyl Source | Copper Catalyst | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Aniline | Phenylacetylene, Formaldehyde | CuI | Toluene, 80 °C | N-phenyl-N-(3-phenylprop-2-ynyl)amine | 92 |
| 2 | 4-Methylaniline | Propargyl bromide | Cu-Ru nanoparticles | Solvent-free, 100 °C | N-(prop-2-ynyl)-4-methylaniline | 85 |
| 3 | 3-Chloroaniline | Phenylacetylene, Benzaldehyde | CuCl | Water, 60 °C | N-(3-chloro-phenyl)-N-(1,3-diphenylprop-2-ynyl)amine | 90 |
Gold-Catalyzed Synthetic Protocols
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the synthesis of N-propargylanilines and their subsequent transformations. Gold's strong π-acidity allows for the efficient activation of alkynes, facilitating nucleophilic attack by amines.
The A3 coupling reaction is also amenable to gold catalysis, often proceeding under mild conditions with high efficiency. Gold nanoparticles have been demonstrated to be effective and recyclable catalysts for the green synthesis of propargylamines. Furthermore, gold catalysts are particularly useful in intramolecular hydroarylation reactions of N-propargylanilines, leading to the formation of valuable heterocyclic structures like tetrahydroquinolines. This highlights the dual role of gold catalysts in both the formation of the N-propargylaniline scaffold and its further elaboration.
Table 2: Representative Examples of Gold-Catalyzed Synthesis of N-Propargylaniline Analogs
| Entry | Aniline Derivative | Alkyne/Propargyl Source | Gold Catalyst | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Aniline | Phenylacetylene, Benzaldehyde | AuCl3 | Water, 80 °C | N-phenyl-N-(1,3-diphenylprop-2-ynyl)amine | 95 |
| 2 | 4-Methoxyaniline | Propargyl alcohol | [IPrAuCl]/AgSbF6 | Dioxane, 60 °C | N-(prop-2-ynyl)-4-methoxyaniline | 88 |
| 3 | N-Propargyl-2-alkynylaniline | - | IPrAuSbF6·MeCN | 2-Propanol, 60 °C | Tetracyclic indoline | 89 researchgate.net |
Zinc-Catalyzed Methodologies
Zinc-based catalysts offer a cost-effective and environmentally friendly alternative for the synthesis of N-propargylanilines. Zinc catalysts, such as Zn(OTf)2 and ZnCl2, can effectively promote the A3 coupling reaction. These reactions often proceed under solvent-free conditions, contributing to their green credentials.
Zinc catalysts are also employed in the intramolecular hydroarylation and hydroamination of N-propargylanilines, leading to the stereoselective synthesis of complex heterocyclic structures like hexahydroimidazo[1,2-a]quinolines. The mechanism often involves the activation of the alkyne by the Lewis acidic zinc center, followed by intramolecular nucleophilic attack.
Table 3: Representative Examples of Zinc-Catalyzed Synthesis of N-Propargylaniline Analogs
| Entry | Aniline Derivative | Alkyne/Propargyl Source | Zinc Catalyst | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Aniline | Phenylacetylene, Benzaldehyde | ZnCl2/TiO2 | Solvent-free, 100 °C | N-phenyl-N-(1,3-diphenylprop-2-ynyl)amine | 94 |
| 2 | 4-Bromo-N-propargylaniline | Activated aziridine | Zn(OTf)2 | Toluene, 110 °C | Hexahydroimidazo[1,2-a]quinoline derivative | 65 |
| 3 | N-Propargylaniline | Indole (B1671886) | Zn(II) catalyst | - | 2-Indolyltetrahydroquinoline | High apjhs.com |
Development of Metal-Free and Green Chemistry Approaches
In recent years, significant efforts have been directed towards developing metal-free and green synthetic methodologies for N-propargylanilines to minimize environmental impact. These approaches often utilize non-toxic reagents and solvents, and operate under mild reaction conditions.
One notable metal-free approach involves the use of iodine as a catalyst in the A3 coupling reaction. Another strategy employs a tandem oxidative coupling/alkynylation reaction mediated by light and a persulfate activator. Solvent-free reactions, often facilitated by grinding or microwave irradiation, are also prominent green chemistry techniques for propargylamine synthesis. These methods not only reduce waste but can also lead to shorter reaction times and higher yields.
Table 4: Representative Examples of Metal-Free and Green Synthesis of N-Propargylaniline Analogs
Synthesis of Advanced N-Propargylaniline Derivatives as Precursors
This compound and its analogs are valuable precursors for the synthesis of a wide range of advanced derivatives, particularly heterocyclic compounds. The propargyl group serves as a versatile handle for various cyclization reactions.
Intramolecular hydroarylation, catalyzed by metals like gold or zinc, is a common strategy to construct quinoline (B57606) and tetrahydroquinoline scaffolds from N-propargylanilines. These reactions proceed through the activation of the alkyne and subsequent attack by the aniline ring. The substitution pattern on the aniline ring can influence the regioselectivity of the cyclization.
Furthermore, N-propargylanilines can participate in cascade reactions, leading to the formation of complex polycyclic structures in a single step. For instance, a zinc-catalyzed cascade cyclization of N-propargylanilines with aziridines has been developed for the stereoselective synthesis of hexahydroimidazo[1,2-a]quinolines. These advanced derivatives are of significant interest in medicinal chemistry and materials science.
Reactivity and Transformational Chemistry of 4 Chloro N Prop 2 Ynylaniline Derivatives
Intramolecular Cyclization Reactions
Gold-Catalyzed Intramolecular Hydroarylation (IMHA) for Heterocyclic Ring Annulation
Gold-catalyzed intramolecular hydroarylation (IMHA) stands out as a powerful method for synthesizing nitrogen-containing heterocycles from N-aryl propargylamines like 4-chloro-N-prop-2-ynylaniline. This reaction involves the activation of the propargyl group's alkyne by a gold catalyst, facilitating an intramolecular attack by the electron-rich aromatic ring. This process leads to the formation of valuable heterocyclic scaffolds, such as tetrahydroquinolines. organic-chemistry.orgnih.gov The efficiency and regioselectivity of this transformation make it a significant tool in organic synthesis. organic-chemistry.org
A notable application is the tandem reaction of intramolecular hydroarylation and transfer hydrogenation, which converts N-aryl propargylamines into tetrahydroquinolines under relatively simple reaction conditions. organic-chemistry.orgnih.gov The presence of the chloro-substituent on the aniline (B41778) ring influences the electronic properties of the nucleophile, which can affect reaction rates and yields.
The mechanism of gold-catalyzed cyclization of N-propargylanilines begins with the coordination of the gold(I) catalyst to the alkyne moiety, forming a π-complex. rsc.org This coordination increases the electrophilicity of the alkyne, making it susceptible to nucleophilic attack. The electron-rich aryl ring of the aniline derivative then attacks the activated alkyne in an intramolecular fashion.
Subsequent steps involve a protodeauration (or C-protonation) process, which cleaves the carbon-gold bond and regenerates the active gold catalyst, allowing it to re-enter the catalytic cycle. rsc.org In some cases, the reaction is believed to be autocatalyzed, where the cyclized product assists in the deprotonation-protonation steps. rsc.org Computational studies, often using density functional theory (DFT), have been employed to understand the energetics of the reaction pathway and the structures of key intermediates. rsc.orgnih.gov These investigations reveal that the process is typically a stepwise intramolecular nucleophilic addition. rsc.org
Regioselectivity in the intramolecular hydroarylation of N-propargylanilines is a critical aspect, determining the size of the resulting heterocyclic ring. The cyclization can proceed via two main pathways: a 6-endo-dig cyclization to form a six-membered ring (e.g., a dihydroquinoline intermediate) or a 5-exo-dig cyclization to form a five-membered ring. For unsubstituted terminal alkynes, the cyclization and subsequent protonation steps generally favor the formation of the 5-exo product. rsc.org However, in the synthesis of tetrahydroquinolines from N-aryl propargylamines, the reaction is directed towards a 6-endo cyclization. organic-chemistry.org
Gold catalysis has demonstrated a unique blend of reactivity and selectivity in these transformations. rsc.org The substrate scope is generally broad, accommodating various substituents on the aniline ring. Electron-donating and electron-withdrawing groups, such as the chloro group in this compound, are often well-tolerated, although they can impact the reaction's efficiency. organic-chemistry.org
| Catalyst | Substrate Type | Product | Key Findings |
| Gold(I) Complexes | N-Aryl Propargylamines | Tetrahydroquinolines | High efficiency and regioselectivity for 6-endo cyclization. organic-chemistry.org |
| Gold(I) NHC Complexes | Propargylic Amides | Oxazoles | Reaction is autocatalyzed; favors 5-exo over 6-endo cyclization. rsc.org |
| Silver Catalysts | [(3-arylprop-2-ynyl)oxy]benzene | Dihydrobenzofurans | Less versatile than gold; reactivity is highly dependent on substituents. rsc.org |
Cascade Cyclizations with External Electrophiles (e.g., Activated Aziridines)
Derivatives of this compound can participate in cascade cyclizations with external electrophiles, such as activated aziridines. These reactions construct complex polycyclic systems in a single synthetic operation. A prominent example is the synthesis of hexahydroimidazo[1,2-a]quinolines, which is achieved with good yields and excellent stereoselectivity. researchgate.netthieme-connect.de This domino ring-opening cyclization (DROC) protocol involves the initial reaction of the N-propargylaniline with the aziridine, followed by an intramolecular cyclization cascade. researchgate.net
The process is initiated by the nucleophilic attack of the aniline nitrogen on the activated aziridine, leading to its ring-opening. This is followed by a sequence of intramolecular hydroarylation and hydroamination steps, ultimately furnishing the fused heterocyclic product. researchgate.netthieme-connect.de
Lewis acids, particularly zinc(II) triflate (Zn(OTf)₂), are effective catalysts for these stereoselective cascade reactions. researchgate.netthieme-connect.de The Lewis acid activates the aziridine towards a nucleophilic Sₙ2-type ring-opening by the N-propargylaniline. researchgate.netthieme-connect.de Following the initial ring-opening, the zinc catalyst is proposed to facilitate the subsequent intramolecular cyclization steps, which include formal hydroamination reactions. thieme-connect.de The use of a Lewis acid is crucial for controlling the stereochemistry of the newly formed chiral centers, often resulting in high diastereoselectivity. researchgate.netthieme-connect.de
| Catalyst | Electrophile | Substrate | Product | Diastereomeric Ratio (dr) |
| Zn(OTf)₂ | N-Tosyl-2-phenylaziridine | N-propargylaniline | Hexahydroimidazo[1,2-a]quinoline | up to 94:6 researchgate.netthieme-connect.de |
| Zn(OTf)₂ | N-Tosyl-2-methylaziridine | 4-Bromo-N-propargylaniline | Bromo-substituted Hexahydroimidazo[1,2-a]quinoline | 86:14 thieme-connect.de |
| Zn(OTf)₂ | N-Tosyl-2-methylaziridine | 4-Fluoro-N-propargylaniline | Fluoro-substituted Hexahydroimidazo[1,2-a]quinoline | 88:12 thieme-connect.de |
Annulation Reactions for the Construction of Fused Heterocyclic Systems (e.g., Tetrahydroquinolines, Benzoxazepines)
Annulation reactions using this compound and its derivatives are a cornerstone for building fused heterocyclic systems. These reactions leverage the inherent reactivity of the molecule to construct rings fused to the aniline core.
Tetrahydroquinolines: As previously discussed, the gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines is a direct and efficient route to tetrahydroquinoline scaffolds. organic-chemistry.orgnih.gov This transformation is a prime example of an annulation reaction where a new six-membered ring is fused to the original benzene (B151609) ring of the aniline derivative.
Benzoxazepines: The synthesis of seven-membered heterocyclic systems like benzoxazepines from N-propargyl precursors is also an area of active research. These structures are of significant interest due to their prevalence in biologically active compounds. nih.gov While direct synthesis from N-propargylanilines can be challenging, related strategies involving intramolecular cyclizations onto an oxygen-containing tether demonstrate the feasibility of forming these medium-sized rings. For instance, 7-exo-dig cyclizations are a known method to construct the 1,4-benzoxazepine core. nih.gov N-propargylamines are recognized as versatile building blocks for various N-heterocycles, including 1,4-oxazepane derivatives, which share a similar seven-membered ring structure. rsc.org
Formation of Quinolines and Quinoxalines via Propargyl Aniline Rearrangements
The N-propargyl aniline core is a well-established precursor for the synthesis of quinoline (B57606) and quinoxaline ring systems through intramolecular cyclization. These reactions typically proceed via an initial activation of the alkyne, followed by an intramolecular electrophilic attack from the electron-rich aniline ring.
One common method for quinoline synthesis is the electrophilic cyclization of N-(2-alkynyl)anilines. orgsyn.orgnih.gov This process can be initiated by various electrophiles, such as iodine (I₂) or iodine monochloride (ICl). nih.gov The proposed mechanism involves the coordination of the electrophile (e.g., an iodine cation) to the carbon-carbon triple bond, forming a reactive iodonium intermediate. This is followed by an intramolecular electrophilic aromatic substitution at the ortho position of the aniline ring, leading to a dihydroquinoline intermediate. Subsequent oxidation, either by the excess electrophile or upon exposure to air during workup, yields the aromatic quinoline product. orgsyn.org
Lewis acids can also catalyze the intramolecular cyclization of N-propargyl aniline derivatives. For instance, main group metal chlorides like tin(IV) chloride (SnCl₄) or indium(III) chloride (InCl₃) can be used to synthesize quinoxalines from mono-propargylated aromatic ortho-diamines. researchgate.net In these reactions, the Lewis acid activates the alkyne moiety towards nucleophilic attack. The reaction pathway can be substituent-dependent, leading to either hydroamination or hydroarylation products. For example, starting from ortho-nitro N-propargyl anilines, a one-pot reaction using stoichiometric amounts of tin(II) chloride dihydrate (SnCl₂·2H₂O) or indium powder can first reduce the nitro group to an amine, creating an in situ ortho-diamine which then undergoes intramolecular cyclization to form the quinoxaline or quinolin-8-amine scaffold. researchgate.netscispace.com
The choice of catalyst and reaction conditions can selectively favor different cyclization modes (e.g., 6-exo-dig vs. 6-endo-dig), influencing the final heterocyclic product. researchgate.net
| Starting Material Type | Reagent/Catalyst | Product Type | Key Mechanistic Step |
|---|---|---|---|
| N-(2-Alkynyl)aniline | I₂, NaHCO₃ | 3-Iodoquinoline | Iodonium-mediated electrophilic cyclization |
| N-(2-Alkynyl)aniline | ICl, NaHCO₃ | 3-Iodoquinoline | Iodonium-mediated electrophilic cyclization |
| ortho-Nitro N-propargyl aniline | SnCl₂·2H₂O | Quinoxaline | Nitro reduction followed by hydroamination (6-exo-dig) |
| ortho-Nitro N-propargyl aniline | InCl₃ | Quinolin-8-amine | Nitro reduction followed by hydroarylation (6-endo-dig) |
"Click Chemistry" Applications
The terminal alkyne of the propargyl group makes this compound an excellent substrate for "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. nih.gov
The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. nih.govmdpi.com This transformation is exceptionally robust and has found widespread use in various fields, including drug discovery and materials science. researchgate.netnih.gov
The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate, or by using a copper(I) salt such as CuI. beilstein-journals.orgmdpi.com The mechanism involves the formation of a copper(I) acetylide intermediate from the terminal alkyne of the N-propargyl aniline derivative. This intermediate then reacts with an organic azide in a stepwise manner, ultimately yielding the stable 1,2,3-triazole ring and regenerating the copper(I) catalyst. nih.gov The use of ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and protect biomolecules from potential damage by reactive oxygen species generated under the reaction conditions. nih.gov Propargylamines are generally considered good substrates for the CuAAC reaction. nih.gov
| Alkyne Substrate | Azide Partner | Copper Source | Reducing Agent/Ligand | Product |
|---|---|---|---|---|
| This compound | Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | 1-Benzyl-4-((4-chloroanilino)methyl)-1H-1,2,3-triazole |
| N-propargyl iminosugar | Azide-substituted glucose | Not specified | Not specified | Triazole-linked pseudo-disaccharide |
| Propargyl amine | Benzyl Azide | CuI (nanocatalyst) | None specified | 1-Benzyl-4-(aminomethyl)-1H-1,2,3-triazole |
| Propargyl alcohol | Fluorogenic azidocoumarin | CuSO₄ | THPTA | Fluorescent triazole product |
Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgescholarship.org The propargyl group is a key "chemical reporter" for these transformations due to its small size, stability, and unique reactivity. acs.org While the copper-catalyzed version of the azide-alkyne cycloaddition is highly efficient, the potential toxicity of copper has led to the development of copper-free click reactions for in vivo applications. wikipedia.org
These reactions often employ strained cyclooctynes that readily undergo a [3+2] dipolar cycloaddition with azides without the need for a metal catalyst. The propargyl moiety, while not strained itself, serves as a foundational structure for building more complex alkyne probes. Furthermore, the propargyl group can participate in other bioorthogonal transformations. nih.gov The ability to attach the this compound scaffold to biomolecules like proteins, sugars, or nucleic acids via its propargyl handle opens avenues for developing targeted therapeutics, diagnostic tools, and probes for studying biological processes. acs.orgnih.gov
Cross-Coupling Reactions Involving the Propargyl and Aniline Functional Groups
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The structure of this compound offers two distinct handles for such transformations: the terminal alkyne and the aryl chloride.
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. synarchive.comalmerja.com The propargyl group of this compound can readily participate in this reaction. When coupled with various aryl or vinyl halides, this reaction elongates the propargyl chain, providing access to a wide range of substituted N-(alkynyl)aniline derivatives.
The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl/vinyl halide to a Pd(0) species is followed by transmetalation from a copper(I) acetylide. The copper acetylide is generated in a separate cycle by the reaction of the terminal alkyne with a copper(I) salt in the presence of a base. synarchive.com Reductive elimination from the palladium intermediate yields the coupled product and regenerates the Pd(0) catalyst. The reaction tolerates a variety of functional groups, including amines, making it suitable for derivatives of this compound. nih.gov
| Alkyne Substrate | Halide Partner | Catalyst System | Base | Product Type |
|---|---|---|---|---|
| This compound | Iodobenzene | Pd(PPh₃)₄, CuI | Et₃N | N-(3-Phenylprop-2-ynyl)-4-chloroaniline |
| This compound | Vinyl Bromide | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | N-(Pent-1-en-4-yn-1-yl)-4-chloroaniline |
| Phenylacetylene | This compound | Pd(OAc)₂, XPhos | Cs₂CO₃ | 4-(Phenylethynyl)-N-prop-2-ynylaniline |
The N-propargyl aniline unit can undergo palladium-catalyzed transformations to yield other valuable synthetic intermediates. A notable example is the synthesis of 2-amino-1,3-dienes from the reaction of anilines with propargyl carbonates. organic-chemistry.orgnih.gov This reaction constitutes a formal carbon-nitrogen bond-forming process that results in a significant structural rearrangement.
The palladium-catalyzed reaction between anilines and propargyl carbonates proceeds under mild, neutral conditions and demonstrates broad functional group tolerance. organic-chemistry.orgfigshare.com The proposed mechanism involves the formation of a palladium-allene intermediate from the propargyl carbonate. Nucleophilic attack by the aniline nitrogen onto the central carbon of the allene (B1206475) complex, followed by subsequent protonation and elimination steps, leads to the formation of the conjugated 2-amino-1,3-diene product. organic-chemistry.org This methodology provides a direct route to highly functionalized dienes, which are valuable building blocks for further transformations, such as Diels-Alder reactions. While this specific reaction starts with a propargyl carbonate and an aniline, the underlying reactivity highlights the potential for palladium-catalyzed rearrangements of the N-propargyl aniline scaffold itself under different conditions.
Other Transition Metal-Catalyzed Carbon-Carbon and Carbon-Nitrogen Coupling Methodologies
Beyond the more common coupling reactions, the chloro-substituted aromatic ring of this compound and its derivatives can participate in a range of other transition metal-catalyzed cross-coupling reactions, enabling the formation of diverse carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These methodologies are crucial for the elaboration of the molecular framework and the introduction of various functional groups.
Palladium-catalyzed reactions are prominent in this context. The Heck reaction , for instance, allows for the coupling of the aryl chloride with alkenes to form substituted styrenyl derivatives. While aryl chlorides are generally less reactive than bromides or iodides in the Heck reaction, the use of specialized palladium catalysts and ligands can facilitate this transformation.
The Suzuki-Miyaura coupling provides a powerful method for the formation of biaryl structures by reacting the aryl chloride with an organoboron reagent. This reaction is widely used due to its tolerance of a broad range of functional groups. Similarly, the Sonogashira coupling enables the direct connection of the chlorinated aniline to terminal alkynes, a key step in the synthesis of more complex acetylenic architectures.
For the formation of C-N bonds, the Buchwald-Hartwig amination is a cornerstone methodology. This palladium-catalyzed reaction facilitates the coupling of the aryl chloride with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles. This reaction is instrumental in the synthesis of complex diarylamines and related nitrogen-containing compounds. Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, also provide a valuable alternative for the amination of aryl halides.
Below is a table summarizing representative transition metal-catalyzed coupling reactions involving aryl chlorides, which are analogous to the potential reactivity of this compound.
Table 1: Representative Transition Metal-Catalyzed Coupling Reactions of Aryl Chlorides
| Coupling Reaction | Catalyst/Ligand System (Typical) | Coupling Partner | Product Type |
| Heck Reaction | Pd(OAc)₂ / Phosphine ligand | Alkene | Substituted Styrene |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Arylboronic acid | Biaryl |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Amine base | Terminal Alkyne | Arylalkyne |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Biarylphosphine ligand | Amine | Diarylamine |
Other Functional Group Interconversions and Derivatizations of this compound
The unique combination of functional groups in this compound allows for a diverse range of chemical transformations beyond cross-coupling reactions. These interconversions and derivatizations can target the propargyl group, the secondary amine, or the aromatic ring, leading to a wide array of novel structures.
The terminal alkyne of the propargyl group is a particularly versatile handle for further functionalization. For instance, it can undergo hydration reactions, typically catalyzed by mercury or gold salts, to yield the corresponding methyl ketone. Oxidation of the alkyne can lead to various products depending on the reagents and conditions used, including the potential for cleavage to form carboxylic acids or the formation of α-dicarbonyl compounds.
The alkyne also readily participates in cycloaddition reactions . The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective formation of a 1,2,3-triazole ring upon reaction with an azide. Other cycloadditions, such as [3+2] and [2+2+2] cycloadditions, can also be employed to construct more complex heterocyclic systems.
Furthermore, the propargyl group can be involved in intramolecular cyclization reactions. Under acidic or metal-catalyzed conditions, the nitrogen atom can attack the alkyne, leading to the formation of substituted quinolines. This transformation is a powerful strategy for the synthesis of this important class of heterocyclic compounds.
The secondary amine in this compound can be derivatized through various reactions. Acylation with acid chlorides or anhydrides can introduce amide functionalities. Alkylation with other electrophiles can lead to tertiary amines. The nitrogen can also be incorporated into heterocyclic systems through condensation reactions with appropriate bifunctional reagents.
The following table provides an overview of potential functional group interconversions and derivatizations of N-propargylanilines.
Table 2: Functional Group Interconversions and Derivatizations of N-Propargylanilines
| Functional Group | Reaction Type | Reagents (Typical) | Product Functional Group |
| Alkyne | Hydration | HgSO₄, H₂SO₄ or Au(I)/Au(III) catalysts | Methyl Ketone |
| Alkyne | Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide, Cu(I) catalyst | 1,2,3-Triazole |
| Alkyne | Intramolecular Cyclization | Acid or Transition Metal Catalyst | Substituted Quinolines |
| Secondary Amine | Acylation | Acyl Chloride, Base | Amide |
| Secondary Amine | Reductive Amination | Aldehyde/Ketone, Reducing Agent | Tertiary Amine |
Advanced Spectroscopic and Structural Characterization of 4 Chloro N Prop 2 Ynylaniline and Its Derivatives
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of 4-chloro-N-prop-2-ynylaniline is not detailed in the available literature, analysis of closely related N-substituted 4-chloroaniline (B138754) derivatives provides significant insight into the expected molecular geometry and intermolecular interactions.
For instance, the crystal structures of compounds like 4-chloro-N-(pyrimidin-2-yl)aniline and 4-chloro-N-(2-pyridyl)aniline have been resolved, revealing key structural parameters. nih.govnih.gov In these structures, the geometry around the linking nitrogen atom and the dihedral angles between the aromatic rings are of particular interest. In 4-chloro-N-(pyrimidin-2-yl)aniline, the angle at the planar nitrogen atom is opened to 128.00 (12)°. nih.gov The molecules often form dimers or extended networks in the solid state through hydrogen bonding, such as the N—H⋯N hydrogen bonds observed in the crystal structure of 4-chloro-N-(2-pyridyl)aniline. nih.gov These studies establish that X-ray diffraction can elucidate bond lengths, bond angles, and the packing of molecules in the crystal lattice, which are governed by a combination of steric and electronic effects, as well as intermolecular forces like hydrogen bonding.
Below is a table summarizing crystallographic data for related 4-chloroaniline derivatives, illustrating the type of information obtained from such analyses.
| Parameter | 4-Chloro-N-(pyrimidin-2-yl)aniline nih.gov | 4-Chloro-N-(2-pyridyl)aniline nih.gov |
| Chemical Formula | C₁₀H₈ClN₃ | C₁₁H₉ClN₂ |
| Molecular Weight | 205.64 g/mol | 204.65 g/mol |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| Unit Cell Dimensions | a = 3.7750 (1) Åb = 10.0589 (3) Åc = 12.0116 (3) Åα = 89.237 (1)°β = 89.037 (1)°γ = 89.399 (2)° | a = 15.5096 (4) Åb = 7.5519 (2) Åc = 17.6846 (4) Åβ = 106.284 (2)° |
| Volume (V) | 455.98 (2) ų | 1988.25 (9) ų |
| Molecules per Unit Cell (Z) | 2 | 8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and their connectivity.
Proton (¹H) and Carbon-13 (¹³C) NMR: The ¹H and ¹³C NMR spectra of this compound can be predicted based on the analysis of its constituent parts: the 4-chloroaniline moiety and the N-propargyl group.
¹H NMR: The aromatic region would display signals corresponding to the four protons on the chloro-substituted benzene (B151609) ring, typically appearing as two doublets due to the para-substitution pattern. The N-H proton would likely appear as a broad singlet. The propargyl group would exhibit two distinct signals: a doublet for the methylene (B1212753) protons (–CH₂–) adjacent to the nitrogen, coupled to the acetylenic proton, and a triplet for the terminal acetylenic proton (–C≡CH), coupled to the methylene protons.
¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chlorine and substituted amino groups. The propargyl group would contribute three signals: one for the methylene carbon (–CH₂–) and two for the acetylenic carbons (–C≡CH), with the terminal carbon appearing at a higher field than the internal one.
The following table outlines the expected NMR data for this compound, inferred from spectral data of related compounds such as 4-chloroaniline and various N-propargyl aniline (B41778) derivatives. rsc.orgrsc.org
| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH (ortho to NH) | ~6.6 (d) | ~115 |
| Aromatic CH (meta to NH) | ~7.1 (d) | ~129 |
| Aromatic C-Cl | - | ~124 |
| Aromatic C-N | - | ~145 |
| NH | Broad signal | - |
| N-CH₂ | ~4.1 (dd) | ~33 |
| C≡CH | ~2.3 (t) | ~72 |
| C≡CH | - | ~80 |
Two-Dimensional (2D) NMR: To unambiguously assign all signals and confirm the molecular structure, 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. It would show correlations between the coupled aromatic protons and, crucially, between the methylene (–CH₂–) and acetylenic (–C≡CH) protons of the propargyl group, confirming its integrity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. arxiv.org It would be used to definitively assign the carbon signals for each protonated carbon, for example, linking the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings between protons and carbons. It is particularly powerful for identifying connections between structural fragments. Key HMBC correlations would be expected from the methylene protons (N-CH₂) to the aromatic carbon attached to the nitrogen (C-N) and to both acetylenic carbons, thus confirming the attachment of the propargyl group to the aniline nitrogen.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound, electron ionization (EI) would be a common method.
The mass spectrum is expected to show a distinct molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak with an intensity approximately one-third of the molecular ion peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info
The fragmentation of the molecular ion provides a structural fingerprint. Common fragmentation pathways for aromatic amines and propargyl systems include: miamioh.edu
α-cleavage: Loss of the largest group attached to the nitrogen is a predominant fragmentation mode for aliphatic amines. In this case, cleavage next to the nitrogen could lead to the loss of a propargyl radical or a hydrogen radical.
Loss of the Propargyl Group: Cleavage of the N-CH₂ bond would result in a fragment corresponding to the 4-chloroaniline radical cation.
Fragmentation of the Aromatic Ring: Aromatic amines can undergo characteristic losses, such as the expulsion of a molecule of HCN. miamioh.edu
The table below summarizes the expected key ions in the mass spectrum of this compound.
| m/z Value | Identity of Fragment | Fragmentation Pathway |
| 167/169 | [C₉H₈ClN]⁺ (Molecular Ion) | Ionization of the parent molecule |
| 166/168 | [C₉H₇ClN]⁺ | Loss of a hydrogen radical (M-1) |
| 128 | [C₈H₅Cl]⁺ | Loss of HCN from M-H fragment |
| 127/129 | [C₆H₅ClN]⁺ | Loss of the propargyl group (C₃H₃) |
| 39 | [C₃H₃]⁺ | Propargyl cation |
Spectroscopic and Microscopic Techniques for Material Characterization
When this compound is used as a monomer to synthesize polymers or as a precursor for heterogeneous catalysts, a variety of techniques are essential to characterize the resulting materials. The properties of polymers derived from aniline derivatives, such as poly(p-chloroaniline), have been studied using these methods. sjpas.comconicet.gov.ar
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups present in the material. For a polymer of this compound, FTIR would be used to monitor the disappearance of monomer-specific peaks (e.g., the C≡C-H stretch) and the appearance of polymer backbone vibrations, confirming the polymerization reaction.
X-ray Diffraction (XRD): XRD analysis of the bulk material can determine its degree of crystallinity. Polymers can range from fully amorphous to semi-crystalline, and XRD patterns provide information on the ordered domains within the material.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS): SEM provides high-resolution images of the material's surface morphology, revealing features like particle size, shape, and porosity. nih.gov When coupled with EDS, it allows for elemental analysis of the surface, which would confirm the presence and distribution of chlorine and nitrogen in the material.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. mdpi.com It is used to assess the thermal stability of the polymer, identifying decomposition temperatures and providing information about its composition and thermal degradation profile.
Inductively Coupled Plasma (ICP) Spectroscopy: If the compound is used to create a heterogeneous catalyst containing metal species, ICP would be used to accurately determine the elemental composition and quantify the metal content in the final material.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical oxidation states of the elements within the top few nanometers of the material's surface.
The application of these techniques to a hypothetical polymer derived from this compound is summarized below.
| Technique | Information Obtained |
| FTIR | Identification of functional groups, confirmation of polymerization. |
| XRD | Assessment of crystallinity and phase identification. |
| SEM | Analysis of surface morphology, particle size, and shape. |
| EDS | Determination of elemental composition of the surface. |
| TGA | Evaluation of thermal stability and decomposition behavior. mdpi.com |
| XPS | Surface elemental composition and chemical state analysis. |
| ICP | Bulk elemental composition, especially for metal-containing catalysts. |
Applications in Advanced Organic Synthesis and Materials Science Research
Role as Building Blocks for Complex Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. nih.gov The compound 4-chloro-N-prop-2-ynylaniline serves as an exemplary starting material for the synthesis of these complex systems, particularly quinolines and quinoxalines, due to the strategic placement of its amine and alkyne functionalities.
The N-(2-alkynyl)aniline substructure is a classic precursor for the synthesis of quinolines via electrophilic cyclization. mdpi.com Various electrophiles can trigger a 6-endo-dig cyclization, leading to the formation of the quinoline (B57606) core with functionalities at the 3-position. The reaction conditions can be tailored to introduce different atoms, such as halogens or selenium, providing handles for further synthetic elaboration. mdpi.com For instance, the reaction of N-(2-alkynyl)anilines with reagents like iodine monochloride (ICl) or bromine (Br₂) under mild conditions affords 3-halo-substituted quinolines in moderate to good yields. mdpi.com
The versatility of N-propargyl aniline (B41778) derivatives extends to the synthesis of other important heterocyclic systems like quinoxalines and quinolin-8-amines. researchgate.net These syntheses can be achieved through intramolecular cyclization reactions catalyzed by main group metal Lewis acids, such as tin(IV) chloride (SnCl₄) or indium(III) chloride (InCl₃). researchgate.net The reaction pathway can be directed towards either a 6-endo-dig cyclization to form quinolin-8-amines or a 6-exo-dig cyclization to yield quinoxalines, depending on the specific substrate and reaction conditions. researchgate.net These one-pot procedures, which can start from the corresponding ortho-nitro N-propargyl anilines, represent an efficient method for constructing these valuable molecular scaffolds. researchgate.net
The table below summarizes representative examples of heterocyclic systems synthesized from N-propargyl aniline precursors.
| Precursor Type | Reagents/Catalysts | Heterocyclic Product | Key Transformation |
| N-(2-alkynyl)anilines | ICl, I₂, Br₂, PhSeBr | 3-Substituted Quinolines | 6-endo-dig Electrophilic Cyclization |
| ortho-Nitro N-propargyl anilines | SnCl₂·2H₂O or In powder | Quinoxalines or Quinolin-8-amines | Reductive One-Pot Cyclization-Aromatization |
| N-propargyl anilides | Hot Hydrochloric Acid | Deacetylated anilines for further cyclization | Deacetylation |
Precursors for Polymeric Materials and Conjugated Systems
While specific studies on the polymerization of this compound are not extensively detailed in the literature, the structural components of the monomer suggest significant potential for its use as a precursor to functional polymeric materials. The aniline backbone is characteristic of polyaniline (PANI), one of the most studied conducting polymers, and the N-propargyl group offers a versatile handle for polymerization and post-polymerization modification. researchgate.net
The polymerization of aniline derivatives is a well-established field, typically proceeding via oxidative or electrochemical methods to form conjugated polymer chains. sjpas.comnih.gov The presence of the N-propargyl substituent in this compound introduces several possibilities for polymerization.
Oxidative Polymerization of the Aniline Moiety : Similar to other N-substituted anilines, this compound could undergo oxidative polymerization using oxidants like ammonium persulfate in an acidic medium. rsc.org This would yield a polymer with a polyaniline-like backbone, where each repeating unit contains a pendant propargyl group.
Polymerization via the Alkyne Group : The terminal alkyne of the propargyl group is reactive and can participate in various polymerization reactions, such as those catalyzed by transition metals (e.g., Rhodium or Palladium catalysts), leading to substituted polyacetylenes.
Thermal Cross-linking : Propargyl groups are known to undergo thermal polymerization or cross-linking at elevated temperatures. rsc.org A polymer synthesized from this compound could be heated to induce reactions between the pendant propargyl groups, forming a highly stable, cross-linked network. This approach is used to create thermosetting polymers with high glass transition temperatures (Tg) and excellent thermal stability. rsc.org
A polymer derived from this compound would be a highly functional material. The pendant propargyl groups distributed along the polymer chain are particularly valuable for post-polymerization modification. They are ideal substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. This allows for the straightforward attachment of a wide variety of molecules (e.g., fluorescent dyes, biomolecules, or solubility-enhancing groups) onto the polymer backbone, enabling the precise tuning of the material's properties.
The characterization of such polymers would involve a suite of standard analytical techniques to determine their structure, molecular weight, and physicochemical properties.
Table of Potential Polymer Characterization Techniques
| Technique | Information Obtained |
|---|---|
| Spectroscopy (¹H NMR, ¹³C NMR, FT-IR) | Confirmation of polymer structure, verification of successful polymerization and functionalization. |
| Gel Permeation Chromatography (GPC) | Determination of average molecular weight (Mn, Mw) and polydispersity index (PDI). |
| Thermal Analysis (TGA, DSC) | Assessment of thermal stability, decomposition temperature, and glass transition temperature (Tg). rsc.org |
| UV-Vis Spectroscopy | Study of electronic properties and conjugation length of the polymer backbone. rsc.org |
| Scanning Electron Microscopy (SEM) | Investigation of the surface morphology of the polymer films or particles. sjpas.com |
The resulting functionalized polymers could find applications in areas such as chemical sensors, anti-corrosion coatings, and materials for microelectronics, leveraging both the conductive nature of the polyaniline backbone and the versatile functionality introduced by the propargyl groups. nih.govrsc.org
Utility in Diversity-Oriented Synthesis and the Generation of Chemical Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology. cam.ac.ukmdpi.com It aims to efficiently generate collections of structurally diverse small molecules, or "chemical libraries," which can be screened for novel biological activities. cam.ac.uk Rather than focusing on a single target molecule, DOS explores a wide region of chemical space to discover new molecular scaffolds and biological probes. nih.govsci-hub.se
The compound this compound is an excellent building block for DOS due to its bifunctional nature, which allows for divergent reaction pathways. A single, relatively simple starting material can be transformed into a wide array of complex and distinct molecular architectures.
The synthetic versatility of N-propargyl anilines, as discussed in section 6.1, is the cornerstone of their utility in DOS. The ability to selectively trigger cyclization reactions to form quinolines, quinoxalines, or other heterocyclic systems provides a rapid means to generate skeletal diversity. mdpi.comresearchgate.net Furthermore, both the aniline ring and the propargyl group can be independently functionalized prior to or after the core cyclization reaction.
For example, a DOS strategy could involve:
Varying the Aniline Core : Starting with a library of substituted N-propargyl anilines (including this compound) to introduce diversity around the aromatic ring.
Divergent Cyclization Reactions : Subjecting the initial library to different reaction conditions to produce multiple heterocyclic cores (e.g., quinolines via electrophilic cyclization, quinoxalines via Lewis acid catalysis).
Post-Cyclization Functionalization : Utilizing the functionalities introduced during cyclization (e.g., a 3-halo substituent on a quinoline ring) for further diversification through cross-coupling reactions.
Propargyl Group Chemistry : Employing the alkyne of the propargyl group in multicomponent reactions, such as the A³ coupling (aldehyde, alkyne, amine), to build additional complexity. semanticscholar.orgnih.gov
This multi-pronged approach allows for the exponential expansion of a chemical library from a single precursor, embodying the core principles of diversity-oriented synthesis. The resulting libraries of complex, three-dimensional molecules are valuable resources for screening campaigns aimed at identifying novel therapeutic agents. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-N-prop-2-ynylaniline, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, reacting 4-chloroaniline with propargyl bromide in the presence of a base (e.g., sodium hydride or potassium carbonate) under anhydrous conditions in polar aprotic solvents like DMF or DMSO. Reaction optimization includes controlling temperature (0–25°C), stoichiometry, and purification via column chromatography to achieve >90% purity .
- Key Considerations : Monitor reaction progress using TLC, and characterize intermediates via -NMR to confirm propargyl group incorporation .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- Spectroscopy : - and -NMR to confirm structure (e.g., alkyne proton resonance at ~2.2 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- Chromatography : HPLC with UV detection for purity assessment (>95%) .
Q. How should this compound be stored to ensure stability?
- Methodology : Store at 2–8°C in airtight, light-protected containers under inert gas (argon or nitrogen) to prevent degradation via hydrolysis or oxidation. Pre-dry storage vials to minimize moisture .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to calculate ionization potentials, electron affinities, and bond dissociation energies. Basis sets like 6-311+G(d,p) are recommended for accuracy. Compare computed vibrational spectra (IR) with experimental data to validate models .
- Case Study : DFT analysis of similar aniline derivatives revealed substituent effects on aromatic ring electron density, guiding reactivity predictions in cross-coupling reactions .
Q. What crystallographic strategies are effective for determining the solid-state structure of this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software for refinement. Optimize data collection at low temperatures (100 K) to reduce thermal motion artifacts. Aim for R-factors <0.05 and high data-to-parameter ratios (>10:1) to ensure reliability .
- Example : A related compound, 4-chloro-N-(3-phenylallylidene)aniline, was resolved with , highlighting the importance of cryogenic conditions and high-resolution detectors .
Q. How do intermolecular interactions influence the supramolecular assembly of this compound in crystal lattices?
- Methodology : Analyze hydrogen-bonding networks and π-π stacking using graph-set notation. Software like Mercury (CCDC) can map interaction motifs (e.g., rings). For instance, chloro and alkyne groups in analogous structures form C–H···Cl and C≡C···H–C contacts, stabilizing layered architectures .
Q. What role does this compound play in synthesizing bioactive molecules?
- Methodology : Use it as a building block for:
- Antiviral Agents : Couple with indole scaffolds via Sonogashira cross-coupling (Pd catalysis) to target RNA viruses .
- Radiopharmaceuticals : Introduce via nucleophilic aromatic substitution for PET imaging probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
